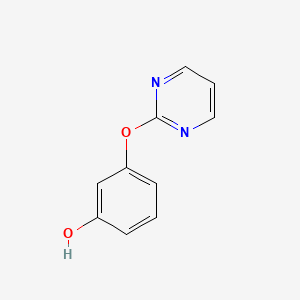

3-(Pyrimidin-2-yloxy)phenol

Übersicht

Beschreibung

3-(Pyrimidin-2-yloxy)phenol is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that pyrimidinamine derivatives, which are structurally similar to 3-(pyrimidin-2-yloxy)phenol, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.

Mode of Action

It is known that pyrimidinamine derivatives have a mode of action different from other fungicides . They are considered promising agricultural compounds due to their outstanding activity . It is plausible that this compound may interact with its targets in a similar manner, leading to changes in the target’s function or activity.

Biochemical Pathways

It is known that indole derivatives, which share structural similarities with this compound, can affect a wide range of biochemical pathways . These include pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that the compound is a powder at room temperature , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that indole derivatives, which share structural similarities with this compound, have diverse biological activities . These activities could potentially be a result of the compound’s action at the molecular and cellular level.

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Biologische Aktivität

3-(Pyrimidin-2-yloxy)phenol is a compound with significant biological activity, particularly in the context of cancer treatment and receptor modulation. Its structural characteristics suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H8N2O2

- Molecular Weight : 188.18 g/mol

- IUPAC Name : 3-pyrimidin-2-yloxyphenol

- Canonical SMILES : C1=CC(=CC(=C1)OC2=NC=CC=N2)O

This compound is known to interact with multiple receptors, which are critical in various biological processes. Research indicates that derivatives of pyrimidinamine, which share structural similarities with this compound, exhibit high affinity for receptors involved in cancer cell proliferation and survival pathways. This includes the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

Anticancer Activity

A notable study highlighted the efficacy of pyrimidine derivatives, including this compound, in inhibiting the growth of cancer cells. The compound was shown to selectively target EGFR, thus potentially overcoming drug resistance associated with mutations in EGFR tyrosine kinase .

Receptor Binding Affinity

In studies focused on receptor binding, compounds similar to this compound demonstrated significant binding affinities to corticotropin-releasing hormone type 1 receptor (CRHR1), suggesting a broader therapeutic potential beyond oncology .

Case Studies

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound is stable at room temperature and exhibits properties conducive to further development as a pharmaceutical agent. However, detailed toxicological assessments are necessary to evaluate its safety profile for clinical use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Pyrimidin-2-yloxy)phenol, and how can reaction parameters be optimized for higher yields?

A common method involves nucleophilic aromatic substitution, where a phenol derivative reacts with a halogenated pyrimidine under basic conditions. For example, 2-chloropyrimidine can react with 3-hydroxybenzene derivatives in the presence of NaOH at elevated temperatures (423–433 K) to form the target compound . Yield optimization may involve adjusting reaction time, solvent choice (e.g., aqueous vs. anhydrous systems), and stoichiometric ratios. Post-synthesis purification typically employs solvent extraction (e.g., chloroform) and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- NMR Spectroscopy : The NMR spectrum should reveal distinct aromatic proton signals split by coupling with the pyrimidine ring. The hydroxyl proton may appear as a broad singlet (~5–6 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 188.18 (for the parent ion, CHNO) confirm molecular weight .

- IR Spectroscopy : Stretching vibrations for O–H (~3200 cm), C–O–C (~1250 cm), and pyrimidine ring vibrations (~1600 cm) are key .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

Liquid-liquid extraction (e.g., chloroform/water) removes unreacted starting materials. Column chromatography with silica gel and a polar eluent (e.g., ethyl acetate/hexane) resolves positional isomers. Final recrystallization from ethanol or acetone yields high-purity crystals suitable for crystallography .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction using a Bruker SMART APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å) provides unit cell parameters (e.g., monoclinic system with space group C2/c) and hydrogen-bonding networks. Refinement via SHELXL-97 and visualization with ORTEP-3 reveal:

- Dihedral Angles : The angle between pyrimidine and benzene rings (~71° in the 2-isomer, inferred for the 3-isomer) dictates molecular planarity .

- Hydrogen Bonding : O–H···N interactions (2.7–2.9 Å) form dimeric aggregates, while C–H···π interactions (3.5–3.6 Å) stabilize supramolecular chains .

Q. What strategies mitigate data discrepancies during crystallographic refinement of this compound?

- Restraints : Apply distance restraints for O–H bonds (0.84 ± 0.01 Å) during refinement to address positional uncertainties .

- R Factors : Maintain < 0.04 and < 0.12 by iteratively adjusting thermal parameters and validating against difference maps .

- Twinned Data : Use SHELXTL to handle twinning or pseudosymmetry, common in ortho/para isomers .

Q. How do π-π stacking interactions influence the solid-state properties of this compound?

Pyrimidine rings stack with centroid-centroid distances of ~3.5–3.6 Å, forming extended networks. These interactions enhance thermal stability and may affect solubility and mechanical properties in crystalline materials .

Q. What computational methods predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies against target proteins (e.g., kinases) assess binding affinities, leveraging structural analogs like anticancer pyrimidine derivatives .

Q. Key Notes

Eigenschaften

IUPAC Name |

3-pyrimidin-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-3-1-4-9(7-8)14-10-11-5-2-6-12-10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJBLDSOEVCZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.